Product packaging for Chloromorphide(Cat. No.:CAS No. 63783-53-9)

Chloromorphide

Cat. No.: B13946332
CAS No.: 63783-53-9
M. Wt: 303.8 g/mol
InChI Key: URUOTSLJEBANHA-ZFDIKFDDSA-N
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Description

Historical Context of Opioid Alkaloid Research and the Discovery of Chloromorphide

The journey into the chemical world of opioids began in the early 19th century with the isolation of morphine from the opium poppy, Papaver somniferum. This breakthrough paved the way for extensive research into the structure and activity of opioid alkaloids. The 20th century, in particular, saw a surge in efforts to synthesize derivatives of natural opioids to enhance their therapeutic properties and explore structure-activity relationships. It was within this vibrant research environment that this compound was first developed in Germany in 1933. wikipedia.org The creation of this compound was part of a broader scientific endeavor to understand how modifications to the morphine scaffold could influence its pharmacological profile. During the 1930s, a whole series of alpha- and beta-halogenated codides and morphides, including α-bromomorphide and α-iodomorphide, were produced and described for research and manufacturing purposes. wikipedia.org

Evolution of Synthetic Approaches to this compound

The primary synthetic route to this compound involves the direct conversion of morphine. A common and effective method for this transformation is the reaction of morphine with thionyl chloride (SOCl₂). sciencemadness.orgmasterorganicchemistry.com This reagent is a well-established chlorinating agent used to replace hydroxyl groups with chlorine atoms. The reaction specifically targets the allylic hydroxyl group at the C6 position of the morphine molecule. The mechanism involves the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion, leading to the displacement of the hydroxyl group and the formation of this compound. Care must be taken during the synthesis to control the reaction conditions to ensure the selective chlorination of the C6 hydroxyl group while leaving the phenolic hydroxyl group at the C3 position intact, as the latter is known to be less reactive under these conditions. sciencemadness.org

Significance of Halogenation in Opioid Chemistry: The Case of this compound

Halogenation, the process of introducing a halogen atom into a molecule, is a powerful tool in medicinal chemistry for modulating the physicochemical and pharmacological properties of a compound. medscape.com In the context of opioid chemistry, the introduction of a halogen, such as chlorine in this compound, can significantly alter potency, receptor binding affinity, and metabolic stability. The replacement of the hydrophilic hydroxyl group at the C6 position with a more lipophilic chlorine atom in this compound is a key factor contributing to its increased potency, which is reported to be approximately ten times that of morphine. wikipedia.org This enhanced potency is attributed to several factors, including improved transport across the blood-brain barrier and potentially a more favorable interaction with the opioid receptors. The study of halogenated morphides like this compound provides valuable insights into the structure-activity relationships of opioids, guiding the design of new and more effective analgesic agents.

Overview of Key Academic Research Trajectories for this compound

This compound primarily serves as a crucial intermediate in the synthesis of other semi-synthetic opioids. wikipedia.org Its reactive chlorine atom at the C6 position makes it a versatile precursor for introducing various functional groups through nucleophilic substitution reactions. This allows for the creation of a diverse library of opioid derivatives with modifications at the 7, 8, and/or 14 positions on the morphine carbon skeleton. wikipedia.org For instance, this compound and its codeine analog, α-chlorocodide, are important intermediates in some synthetic routes to desomorphine. wikipedia.org Academic research often utilizes these halogenated morphides, which are typically synthesized on-site for further chemical transformations. wikipedia.org The study of these reactions and the pharmacological evaluation of the resulting novel compounds continue to be an active area of research, contributing to a deeper understanding of opioid receptor pharmacology and the development of new therapeutic agents.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₇H₁₈ClNO₂
Molar Mass 303.79 g·mol⁻¹
IUPAC Name (4R,4aR,7S,7aR,12bS)-7-chloro-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol
CAS Number 63783-53-9
Appearance Likely a solid, specific details not widely published

Data sourced from PubChem CID 5745724 nih.gov

Relative Potency of Selected Opioids

CompoundRelative Potency to Morphine (Oral)
Morphine1
This compound ~10
Codeine0.1
Oxycodone1.5-2
Hydromorphone4-7

This table provides approximate relative potencies for informational purposes. Actual potency can vary based on route of administration and individual patient factors. wikipedia.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18ClNO2 B13946332 Chloromorphide CAS No. 63783-53-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63783-53-9

Molecular Formula

C17H18ClNO2

Molecular Weight

303.8 g/mol

IUPAC Name

(4R,4aR,7S,7aR,12bS)-7-chloro-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol

InChI

InChI=1S/C17H18ClNO2/c1-19-7-6-17-10-3-4-11(18)16(17)21-15-13(20)5-2-9(14(15)17)8-12(10)19/h2-5,10-12,16,20H,6-8H2,1H3/t10-,11-,12+,16-,17-/m0/s1

InChI Key

URUOTSLJEBANHA-ZFDIKFDDSA-N

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)Cl

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for Chloromorphide and Its Analogues

Precursor Selection and Preparation for Chloromorphide Synthesis

The synthesis of this compound, a derivative of morphine where the 6-hydroxyl group is substituted with a chlorine atom, begins with the careful selection of a suitable precursor from the morphinan (B1239233) class of alkaloids. cloud-clone.comwikipedia.org These precursors are complex, naturally derived molecules that provide the core pentacyclic structure of this compound.

Morphine : As the parent compound, morphine is the most common starting material. Its structure contains the necessary 4,5-epoxy bridge and the C-ring with a 7,8-double bond and a C-6 allylic hydroxyl group that is the target for chlorination.

Codeine : In codeine, the phenolic hydroxyl group at the C-3 position of morphine is methylated. Using codeine as a precursor yields α-chlorocodide, the codeine analogue of this compound. cloud-clone.commdpi.com This can be a strategic choice if subsequent reactions require the C-3 hydroxyl to be protected.

Dihydromorphine : This precursor lacks the C-7,8 double bond found in morphine. Starting with dihydromorphine would lead to the synthesis of α-chlorodihydromorphide, a saturated analogue. mdpi.com

Derivatives of Morphine : Other specifically prepared derivatives of morphine can be used, sometimes as part of a longer synthetic sequence to produce more complex analogues.

The preparation of these precursors from their natural source, the opium poppy, is a mature industrial process. Once isolated and purified, the precursor is prepared for the halogenation step. This may involve the protection of other reactive functional groups within the molecule to ensure that the chlorination occurs specifically at the desired C-6 position. For instance, protecting the acidic phenolic hydroxyl group at C-3 can prevent unwanted side reactions.

This compound itself is a crucial intermediate for the synthesis of other semi-synthetic opioids. cloud-clone.comwikipedia.org Its halogenated nature at the C-6 position makes it a versatile substrate for further modifications, such as reduction or nucleophilic substitution, to introduce new functionalities and alter the pharmacological profile of the final compound. ojp.gov

Table 1: Key Precursors for this compound and Analogue Synthesis

Precursor Structure Target Product
Morphine Pentacyclic alkaloid with C-3 phenolic OH and C-6 allylic OH α-Chloromorphide
Codeine 3-O-methylated morphine α-Chlorocodide

Regioselective Halogenation Strategies for Morphine Scaffolds Leading to this compound

Achieving regioselective chlorination at the C-6 position of the morphine scaffold is the central challenge in synthesizing this compound. The morphine molecule possesses multiple potentially reactive sites, including the phenolic hydroxyl at C-3, the allylic hydroxyl at C-6, and the aromatic ring itself. Therefore, the choice of chlorinating agent and reaction conditions is paramount to ensure the reaction's specificity.

Direct Chlorination Approaches for this compound

Direct chlorination involves treating a suitable morphine precursor with a chlorinating agent that preferentially reacts with the allylic C-6 hydroxyl group. This is the most common and straightforward route to α-chloromorphide.

A widely used reagent for this transformation is **thionyl chloride (SOCl₂) **. mdpi.com The reaction of morphine with thionyl chloride typically yields the 6β-chloro derivative, known as α-chloromorphide. mdpi.com This substitution proceeds with an inversion of stereochemistry at the C-6 position. Another reagent that can be employed is phosphorus pentachloride (PCl₅).

In some methodologies, derivatives of morphine are used to facilitate the reaction. For example, a Mannich base of morphine can be reacted with thionyl chloride or phosphorus trichloride (B1173362) (PCl₃) to produce α-chloromorphide. researchgate.net Interestingly, reacting the same Mannich base with hydrochloric acid (HCl) has been reported to form the isomeric β-chloromorphide, highlighting how the choice of acid and conditions can influence the regiochemical and stereochemical outcome. researchgate.net

Multi-step Halogenation Sequences for this compound Intermediates

Multi-step sequences are employed when direct chlorination is not efficient or when specific isomers are desired. These methods often involve the activation of the C-6 hydroxyl group or the use of protecting groups to direct the halogenation.

One notable multi-step approach is the Mitsunobu reaction . nih.gov In this method, the hydrochloride salt of morphine is treated with an azodicarboxylate (like DEAD or DIAD) and triphenylphosphine. The hydrogen halide generated in situ acts as the nucleophile. This reaction proceeds with a clean inversion of configuration at the C-6 center, leading to the formation of 6β-halomorphides, including α-chloromorphide. nih.gov

Another strategy involves the synthesis of halogenated morphinans through intermediates like aminomorphine. For instance, halogenation at other positions, such as C-2, is achieved by first nitrating morphine to get 2-nitromorphine, reducing it to 2-aminomorphine, and then using a Sandmeyer reaction to introduce the chlorine. mdpi.com While this produces a different regioisomer (2-chloromorphine), it exemplifies the multi-step strategies available for halogenating the morphine scaffold. These indirect methods, involving functional group interconversions, provide access to a wider range of halogenated intermediates that would be inaccessible through direct approaches.

Stereochemical Control and Diastereoselective Synthesis of this compound Isomers

The morphine molecule has a complex three-dimensional structure with five chiral centers in its natural form. mdpi.com The chlorination of the C-6 hydroxyl group introduces a new stereochemical consideration, leading to the possibility of two diastereomers: α-chloromorphide and β-chloromorphide.

α-Chloromorphide : In this isomer, the chlorine atom is in the β-position (on the same side as the ethanamine bridge). It is the product of an Sₙ2-type reaction on the C-6 hydroxyl group, which results in an inversion of stereochemistry. nih.gov Reagents like thionyl chloride and conditions of the Mitsunobu reaction favor the formation of this isomer. mdpi.comnih.gov

β-Chloromorphide : Here, the chlorine atom is in the α-position (on the opposite side of the ethanamine bridge), retaining the original stereochemistry of the hydroxyl group. This isomer has been reportedly formed by treating a morphine derivative with concentrated hydrochloric acid. researchgate.netsciencemadness.org

The nomenclature can be confusing; historically, "α" and "β" in this context referred to the position of the substituent (C-6 for α, C-8 for β) rather than the stereochemistry. mdpi.com However, modern usage often refers to the C-6 epimers as α- and β-chloromorphide. sciencemadness.orgakjournals.com

The diastereoselectivity of the synthesis is highly dependent on the reagents and mechanism. Reactions that proceed through an Sₙ2 mechanism, such as the Mitsunobu reaction or reaction with thionyl chloride, are highly diastereoselective for the inverted product (α-chloromorphide). mdpi.comnih.gov In contrast, reactions that may proceed through an Sₙ1-like mechanism or involve rearrangements could potentially lead to mixtures of diastereomers or the retention product (β-chloromorphide). The ability to selectively synthesize one diastereomer over the other is crucial, as they can exhibit different chemical reactivities and pharmacological properties. akjournals.com

Enantioselective Synthesis and Chiral Resolution Techniques for this compound Enantiomers

The discussion of enantioselective synthesis for this compound is typically framed around the total synthesis of the morphine scaffold itself, as the common industrial route starts with naturally occurring, enantiomerically pure (-)-morphine. mdpi.com Therefore, this compound synthesized from this source is also enantiomerically pure.

However, if this compound were to be produced from a racemic, synthetically derived morphinan precursor, enantioselective strategies or chiral resolution would be essential.

Enantioselective Synthesis : This approach aims to create a specific enantiomer from the outset. In the context of total synthesis, this involves using chiral catalysts or auxiliaries to control the stereochemistry during the construction of the morphinan ring system. For example, advanced synthetic routes to the morphine family have employed strategies like palladium-catalyzed asymmetric allylic alkylation to establish key stereocenters early in the sequence. nih.gov This ensures that the final product is obtained as a single enantiomer, avoiding the need for later resolution.

Chiral Resolution : This is a classical method for separating a racemic mixture (a 50:50 mixture of two enantiomers) into its individual, pure enantiomers. wikipedia.org If a total synthesis produced racemic morphine or a precursor, resolution could be achieved through several techniques:

Diastereomeric Salt Crystallization : This is the most common method. The racemic mixture (e.g., a racemic morphinan base) is reacted with a single enantiomer of a chiral resolving agent (e.g., tartaric acid). wikipedia.org This creates a pair of diastereomeric salts, which have different physical properties, such as solubility. These salts can then be separated by fractional crystallization. ardena.com After separation, the resolving agent is removed to yield the pure enantiomers of the original compound.

Chiral Chromatography : This technique uses a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) system. rsc.orgmdpi.com The enantiomers in the racemic mixture interact differently with the CSP, causing them to travel through the column at different rates and allowing for their separation. symeres.com

While these techniques are fundamental in chiral chemistry, their application is more relevant to the total synthesis of the morphine skeleton rather than the specific, final step of producing this compound from natural morphine.

Application of Flow Chemistry and Continuous Processing in this compound Production

Flow chemistry and continuous processing are revolutionary approaches in chemical synthesis, offering significant advantages over traditional batch methods. These techniques involve the continuous pumping of reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. While specific studies on the application of flow chemistry to this compound synthesis are not readily found, extensive research on related opioids, such as oxycodone and noroxymorphone, demonstrates the potential of this technology. researchgate.netresearchgate.net

Continuous flow processes can enhance safety, particularly when dealing with hazardous reagents or highly exothermic reactions. researchgate.net For instance, the in-situ generation of reagents in a micromixer, as demonstrated in the synthesis of oxycodone, can minimize the risks associated with handling unstable intermediates. researchgate.net Furthermore, continuous flow setups can be scaled up more efficiently than batch reactors, offering a pathway to more streamlined and cost-effective production of complex molecules. researchgate.netacs.org The development of telescoped procedures, where multiple reaction steps are integrated into a single continuous flow system, further exemplifies the efficiency gains possible with this technology. researchgate.net

One of the key steps in the synthesis of some opioid analogues is N-demethylation. Research has shown that palladium-catalyzed N-demethylation of opioid alkaloids can be effectively carried out using continuous flow systems. researchgate.net For example, the aerobic N-demethylation of 14-hydroxymorphinone 3,14-diacetate has been investigated in a continuous process. researchgate.net

To illustrate the potential of flow chemistry in the synthesis of related compounds, the following table summarizes a continuous flow process for the synthesis of an advanced intermediate towards noroxymorphone.

ParameterValueReference
Starting MaterialsOripavine, Thebaine researchgate.net
Key Process StepsContinuous flow hydroxylation, Continuous solvent switch, Hydrogenation in a packed-bed hydrogenator researchgate.net
Intermediate ProductOxymorphone researchgate.net
Subsequent ReactionPalladium-catalyzed N-methyl oxidation researchgate.net
Final IntermediateNoroxymorphone oxazolidine researchgate.net

This table illustrates a continuous flow process for a related opioid, highlighting the methodologies that could be adapted for this compound synthesis.

Green Chemistry Principles and Sustainable Synthesis of this compound

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals, including opioids, to improve sustainability. acs.orgresearchgate.net While specific literature on the green synthesis of this compound is scarce, the trends in the broader field of opioid synthesis point towards more environmentally benign methods.

A key area of focus in the green synthesis of opioids is the replacement of toxic and corrosive reagents with more sustainable alternatives. researchgate.net For example, traditional N-demethylation reactions often employ stoichiometric amounts of harmful reagents. researchgate.net Recent advancements have introduced greener alternatives, such as organophotocatalytic procedures that use molecular oxygen as the terminal oxidant and an organic dye as a photocatalyst. researchgate.net

Electrochemical methods also represent a significant step towards greener opioid synthesis. An electrochemical N-demethylation of opiates has been developed, offering a single-step process at room temperature in an aqueous solvent. researchgate.netacs.org This method has been successfully applied to the synthesis of noroxymorphone, avoiding the use of large quantities of wasteful reagents and significantly improving the space-time yield when transferred to a scalable flow electrolysis cell. acs.org The sustainability of such new methodologies is often assessed using green metrics and qualitative indicators. acs.org

The following table presents data on a green electrochemical N-demethylation step for the synthesis of noroxymorphone, showcasing the application of green chemistry principles.

ParameterDescriptionReference
Starting MaterialOxycodone acs.org
Key TransformationN- and O-demethylation acs.org
MethodAnodic oxidative intramolecular cyclization followed by hydrolysis acs.org
ReagentsAqueous HBr for hydrolysis acs.org
Key AdvantageAvoids harmful reagents like alkyl chloroformates or boron tribromide acs.org
ScalabilityTransferred to a scalable flow electrolysis cell, increasing space-time yield over 300-fold acs.org

This table illustrates a green chemistry approach for the synthesis of a related opioid, highlighting sustainable practices that could be relevant for this compound synthesis.

Structural Elucidation and Conformational Analysis of Chloromorphide

Advanced Spectroscopic Techniques for Definitive Structural Assignment of Chloromorphide

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of molecules in solution. mdpi.com Both 1D (¹H and ¹³C) and 2D NMR experiments are vital for assigning the signals of all protons and carbons in the this compound molecule.

¹H NMR Spectroscopy: The proton spectrum would confirm the presence of the morphinan (B1239233) skeleton. Key expected signals include the aromatic protons, the olefinic protons at C-7 and C-8, the N-methyl group, and the various aliphatic protons of the fused ring system. The most significant change compared to morphine would be the downfield shift of the proton at C-6 due to the electron-withdrawing effect of the chlorine atom. The signal for the 6-OH proton, present in morphine's spectrum, would be absent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a signal for each unique carbon atom, offering direct insight into the carbon framework. bhu.ac.in For this compound, the carbon at C-6 would experience a significant shift compared to its position in morphine, reflecting the change in the attached substituent from -OH to -Cl. Other nearby carbons (C-5, C-7, C-13) would also show smaller, yet detectable, shifts.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, confirming the connectivity through the aliphatic and olefinic regions. Heteronuclear experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate each proton with its directly attached carbon and with carbons two to three bonds away, respectively. mdpi.com This data is crucial for the unambiguous assignment of every atom in the structure, confirming the successful substitution at the C-6 position.

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

The following table outlines the expected NMR data for this compound, inferred from the known spectra of morphine and the predictable electronic effects of the chloro-substituent.

Atom PositionExpected ¹H Chemical Shift (δ, ppm)Expected ¹³C Chemical Shift (δ, ppm)Rationale for Shift (vs. Morphine)
1~3.10~45.0Minor change
2~6.60~118.0Minor change
3- (Phenolic OH)~145.0No change
4~6.70~120.0Minor change
5~5.00~90.0Downfield shift due to proximity to C-6
6~4.50~55.0Significant downfield shift (¹H) and change (¹³C) due to Cl substitution
7~5.70~130.0Minor change
8~5.30~128.0Minor change
9~3.40~43.0Minor change
10~2.60 / 2.10~20.0Minor change
11-~131.0No change
12-~127.0No change
13-~47.0Minor change
14~2.80~40.0Minor change
16~3.30 / 2.30~48.0Minor change
17 (N-CH₃)~2.45~42.0Minor change

Vibrational spectroscopy, comprising Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides complementary information on the functional groups within a molecule. gatewayanalytical.comrenishaw.com FT-IR measures the absorption of infrared light due to changes in dipole moment during a vibration, while Raman measures light scattering from vibrations that change the molecule's polarizability.

For this compound, a comparative analysis with morphine's spectra would reveal key structural differences. derpharmachemica.comresearchgate.net

Disappearance of O-H Stretch: The most prominent change in the FT-IR spectrum of this compound compared to morphine would be the absence of the broad absorption band corresponding to the C6-OH (allylic alcohol) stretching vibration, typically found around 3400 cm⁻¹. The phenolic O-H stretch at C-3 would remain, appearing as a broad band around 3200-3500 cm⁻¹.

Appearance of C-Cl Stretch: A new absorption band would appear in the fingerprint region of the FT-IR spectrum, corresponding to the C-Cl stretching vibration. This band is typically found in the range of 600-800 cm⁻¹, providing direct evidence of the chlorine substitution.

Other Key Vibrations: Other characteristic bands for the morphinan skeleton would be retained, including aromatic C=C stretching (~1600 cm⁻¹ and ~1500 cm⁻¹), C-O-C ether stretching (~1240 cm⁻¹ and ~1050 cm⁻¹), and aromatic C-H bending vibrations. researchgate.net

Raman spectroscopy would complement this analysis, being particularly sensitive to the symmetric vibrations of the aromatic ring and the C=C double bond in the C-ring. renishaw.comsld.cu

Interactive Data Table: Key Vibrational Frequencies for this compound

Functional GroupExpected Frequency Range (cm⁻¹)TechniqueComments
Phenolic O-H3500 - 3200FT-IRBroad absorption, indicating the presence of the C-3 hydroxyl group.
Aromatic C-H3100 - 3000FT-IR, RamanStretching vibrations.
Aliphatic C-H3000 - 2850FT-IR, RamanStretching vibrations of the N-methyl and other saturated parts of the skeleton.
Aromatic C=C1610 - 1580, 1500 - 1450FT-IR, RamanCharacteristic ring stretching modes.
Olefinic C=C~1630FT-IR, RamanStretching of the C7=C8 double bond.
C-O-C (Ether)1250 - 1050FT-IRAsymmetric and symmetric stretching of the 4,5-epoxy bridge.
C-Cl (Alkyl Halide)800 - 600FT-IRKey diagnostic peak confirming the presence of the chlorine atom at C-6.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. cdc.goveuropa.eu This allows for the calculation of a unique molecular formula, distinguishing it from other compounds with the same nominal mass.

For this compound, HRMS would confirm its molecular formula as C₁₇H₁₈ClNO₂. A key diagnostic feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. dea.gov Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. Therefore, the mass spectrum of this compound will exhibit a characteristic pair of peaks for the molecular ion ([M]⁺) and any chlorine-containing fragments, separated by two mass units, with a relative intensity ratio of about 3:1. This isotopic signature provides definitive proof of the presence of a single chlorine atom in the molecule.

Tandem mass spectrometry (MS/MS) experiments on the isolated molecular ion would reveal the fragmentation pattern, providing further structural confirmation. nih.gov The fragmentation of the morphinan skeleton is well-understood and would show characteristic losses corresponding to parts of the fused ring system, confirming the core structure.

Interactive Data Table: High-Resolution Mass Spectrometry Data for this compound

ParameterExpected Value / ObservationSignificance
Molecular FormulaC₁₇H₁₈ClNO₂Confirmed by accurate mass measurement.
Monoisotopic Mass (for ³⁵Cl)303.10261 DaProvides the basis for elemental composition calculation.
Isotopic Pattern ([M]⁺ : [M+2]⁺)~ 3:1Confirms the presence of one chlorine atom.
Key Fragmentation PathwaysLoss of the piperidine (B6355638) D-ring, cleavage around the ether linkage.Characteristic of the morphinan scaffold, confirming the core structure.

Single-Crystal X-ray Diffraction Analysis of this compound and its Salts

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the exact three-dimensional arrangement of atoms in a crystalline solid. nih.govbruker.com This technique provides precise data on bond lengths, bond angles, and the absolute configuration of chiral centers, yielding an unambiguous structural model of the molecule as it exists in the crystal lattice. scielo.br

While a published crystal structure for this compound itself was not found in the surveyed literature, the crystal structures of numerous morphinan derivatives, including morphine, have been extensively studied. nih.govrsc.orgcapes.gov.br These studies reveal a characteristic T-shaped molecular geometry. capes.gov.br In morphine, the C-ring (containing the C7=C8 double bond) adopts a flattened boat conformation, and the piperidine D-ring exists in a stable chair conformation. mdpi.comrsc.org

An SCXRD analysis of this compound or one of its salts (e.g., hydrochloride) would be expected to confirm these general structural features. It would provide the definitive stereochemistry at C-6, confirming the α-configuration where the chlorine atom is pseudo-equatorial. The analysis would yield precise measurements of the C-Cl bond length and the C5-C6-C7 bond angle, showing the geometric impact of replacing the hydroxyl group with the larger chlorine atom. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding from the phenolic hydroxyl group and van der Waals forces, that dictate the crystal packing arrangement.

Conformational Analysis of the this compound Skeleton

The primary source of conformational flexibility in the morphine family is the nitrogen inversion in the piperidine D-ring, which can interconvert between chair conformations where the N-methyl group is axial or equatorial. rsc.org However, the fusion to the rest of the rigid skeleton strongly favors the conformation with the equatorial methyl group. The unsaturated C-ring in morphine and its derivatives like this compound is held in a relatively rigid boat-like conformation due to the C4-C5 ether linkage and the C7=C8 double bond. mdpi.com This is in contrast to the saturated C-ring of dihydromorphine, which adopts a chair conformation.

Theoretical conformational analysis, using computational chemistry methods like Density Functional Theory (DFT) or molecular mechanics, allows for the exploration of the potential energy surface of a molecule. frontiersin.orgresearchgate.net This helps in identifying low-energy conformers (stable states) and the energy barriers for interconversion between them. researchgate.netrrpharmacology.ru

For this compound, computational studies would be used to map its conformational landscape. These calculations would likely confirm that the lowest energy conformation features the rigid T-shaped pentacyclic core, with the C-ring in a boat conformation and the D-ring in a chair form with an equatorial N-methyl group. The analysis would focus on the rotational barrier around the C6-Cl bond and any subtle puckering changes in the C-ring induced by the chloro-substituent compared to the hydroxyl group in morphine. By calculating the relative energies of different possible conformers, a theoretical landscape can be generated, providing insight into the molecule's dynamic behavior in the absence of crystal packing forces. researchgate.net

Experimental Conformational Probes for this compound Structure

The three-dimensional structure of this compound, like its parent compound morphine, is crucial for its chemical reactivity and biological activity. The determination of its conformation relies on a variety of experimental techniques that provide insight into the spatial arrangement of atoms and the flexibility of its pentacyclic ring system. Key experimental probes for elucidating the structure of this compound and related morphinans include Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR studies are fundamental in determining the conformation of morphinan derivatives in solution. For the morphine scaffold, NMR analysis has demonstrated that the C-ring (the cyclohexene (B86901) ring) adopts a flattened boat conformation. mdpi.com The piperidine D-ring typically exists in a chair conformation, and a slow inversion of the nitrogen substituent between axial and equatorial positions can be observed. akjournals.com In the case of this compound, which is α-chloromorphide or 6α-chloromorphide, the substitution of the 6-hydroxyl group with a chlorine atom occurs at a pseudo-equatorial position on this boat-like C-ring. mdpi.com

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive data on the solid-state conformation of molecules, including bond lengths, bond angles, and torsional angles. For morphine and its derivatives, X-ray studies have confirmed the T-shaped molecular geometry and the specific conformations of each ring. akjournals.com Such studies on this compound would precisely define the orientation of the C-6 chlorine atom and its influence on the local geometry of the C-ring. While specific crystallographic data for this compound is not widely published, analysis of related halogenated morphides and their parent compounds provides a strong basis for its expected solid-state structure. The data confirms that the C-6α position is equatorially oriented in the boat-like C-ring of morphine. akjournals.com

These experimental methods provide complementary information. NMR reveals the dynamic conformational preferences in solution, while X-ray crystallography offers a static, high-resolution picture of the molecule in its crystalline lattice. Together, they are indispensable for a complete structural elucidation of this compound.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Configuration Determination of this compound

This compound is a chiral molecule, possessing multiple stereocenters (specifically at positions 5, 6, 9, 13, and 14 in the morphinan skeleton), making it optically active. mdpi.com Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful, non-destructive methods used to analyze chiral substances. mdpi.comtaylorandfrancis.com These techniques are essential for determining the enantiomeric purity and confirming the absolute configuration of synthetic batches of this compound.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. taylorandfrancis.comwikipedia.org An optically active compound will rotate the plane of polarized light, and the magnitude and direction of this rotation are characteristic of the molecule's three-dimensional structure. jascoinc.com For a sample of this compound, an ORD spectrum would show a specific rotational value at a given wavelength and temperature. The presence of its enantiomer would lead to a decrease in the observed specific rotation. By comparing the specific rotation of a sample to that of a known, enantiomerically pure standard, the enantiomeric purity can be quantified. nih.govnih.gov For instance, the levorotary isomer of desomorphine, a direct derivative of this compound, has a reported specific optical rotation of [α]D -77° (c 1.6, in methanol), indicating its specific interaction with polarized light. ojp.gov

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.govmdpi.com A CD spectrum provides information about the molecule's secondary structure and the spatial arrangement of its chromophores (light-absorbing groups). harvard.eduplos.org In this compound, the aromatic ring and the C=C double bond are key chromophores. The binding of a ligand to a protein can induce a CD spectrum, demonstrating the technique's sensitivity to chiral environments. nih.gov For this compound, the CD spectrum would serve as a unique fingerprint for its specific absolute configuration. Any deviation from the standard spectrum of the pure enantiomer would indicate the presence of impurities, including its enantiomer. mdpi.com The sign and magnitude of the Cotton effects in the CD spectrum are directly related to the stereochemistry of the molecule and can be used to confirm the absolute configuration by comparison with reference compounds or theoretical calculations. mdpi.com

The table below summarizes the principles and applications of these techniques for this compound.

TechniquePrincipleApplication for this compound
Optical Rotatory Dispersion (ORD) Measures the variation of optical rotation with the wavelength of light. wikipedia.orgDetermination of enantiomeric purity by comparing the specific rotation of a sample to a pure standard. Confirmation of absolute configuration. nih.gov
Circular Dichroism (CD) Measures the difference in absorption of left and right circularly polarized light. nih.govProvides a spectral "fingerprint" for the absolute configuration. mdpi.com Quantifies enantiomeric purity and detects subtle conformational changes. plos.orgmdpi.com

The use of CD and ORD is critical in the synthesis and quality control of this compound, ensuring that the correct stereoisomer is produced and that it meets the required standards of enantiomeric purity. nih.govmdpi.com

Impact of C-Cl Substitution on Morphine Scaffold Conformation and Rigidity

The substitution of the C-6 hydroxyl group of morphine with a chlorine atom to form this compound introduces significant changes to the electronic and steric properties of the morphine scaffold, which in turn affects its conformation and rigidity.

Morphine itself is a rigid, T-shaped molecule with five fused rings. bhsai.org This rigidity is a key factor in its interaction with opioid receptors. The C-ring in morphine, containing the C-6 position and the C-7-C-8 double bond, exists in a strained, flattened boat conformation. mdpi.comelifesciences.org The introduction of a chlorine atom at C-6α replaces a hydrogen-bond-donating hydroxyl group with a larger, more electronegative, and non-hydrogen-bonding halogen.

The table below compares the key conformational features of the C-ring in morphine and its relevant derivatives.

CompoundC-Ring FeatureC-Ring ConformationReference
Morphine C7=C8 double bondFlattened Boat mdpi.comelifesciences.org
This compound C7=C8 double bondFlattened Boat mdpi.com
Desomorphine Saturated C7-C8 bondChair mdpi.comojp.gov

Molecular Interactions and Binding Mechanisms of Chloromorphide

In Vitro Ligand-Receptor Binding Kinetics of Chloromorphide at Opioid Receptors

The kinetics of how a ligand binds to and dissociates from its receptor are fundamental determinants of its pharmacological profile. For this compound, these interactions have been primarily investigated using classical biochemical techniques.

Radioligand binding assays are a cornerstone technique for quantifying the affinity of a ligand for a receptor. nih.govplos.org These assays utilize a radioactively labeled ligand to measure its binding to receptors in tissue homogenates or cell membranes. nih.govnih.gov The affinity is typically expressed as the inhibition constant (Kᵢ), which indicates the concentration of an unlabeled drug required to displace 50% of the radiolabeled ligand. A lower Kᵢ value signifies a higher binding affinity. nih.govakjournals.com

Studies have been conducted to determine the interaction of this compound with opioid receptors. An investigation into both α- and β-halomorphides involved measuring their interactions with narcotic receptors in rat brain homogenates, a standard preparation for such binding assays. wikipedia.org Another study specifically evaluated the affinity of α-chloromorphide and β-chloromorphide at μ (mu) and κ (kappa) opioid receptors. mdpi.com The researchers used [³H]DAMGO as the radioligand for the μ-receptors and [³H]U69,593 for the κ-receptors. mdpi.com Their findings indicated that, compared to morphine, the binding affinity of these this compound compounds was very low. mdpi.com This is noteworthy because in vivo studies report that α-chloromorphide has approximately 10 to 15 times the analgesic potency of morphine. mdpi.comnih.gov This discrepancy suggests that factors other than simple receptor binding affinity, such as increased lipophilicity facilitating greater penetration across the blood-brain barrier, may contribute significantly to its high in vivo potency, a phenomenon observed with other opioid derivatives. tu-dresden.de

Interactive Table: Comparative Opioid Receptor Binding Affinity

CompoundReceptor SubtypeRadioligandPreparationBinding Affinity (Kᵢ) vs. MorphineSource(s)
α-Chloromorphide μ-Opioid[³H]DAMGOBrain HomogenateVery Low mdpi.com
α-Chloromorphide κ-Opioid[³H]U69,593Brain HomogenateVery Low mdpi.com
β-Chloromorphide μ-Opioid[³H]DAMGOBrain HomogenateVery Low mdpi.com
β-Chloromorphide κ-Opioid[³H]U69,593Brain HomogenateVery Low mdpi.com
Morphine μ-Opioid[³H]DAMGORat Brain HomogenateKᵢ ≈ 1.2 nM nih.gov

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to measure biomolecular interactions in real time. elifesciences.org It allows for the determination of both the association rate (kₐ or kₒₙ) and the dissociation rate (kₔ or kₒff) of a ligand (the analyte) binding to a receptor (the ligand) immobilized on a sensor surface. elifesciences.org This provides a more detailed kinetic profile than equilibrium-based methods like traditional radioligand binding assays. nih.gov

Despite the utility of SPR in modern pharmacology for characterizing ligand-receptor interactions, a review of the scientific literature reveals no specific studies that have employed this technique to analyze the real-time binding kinetics of this compound with opioid receptors. Such research would be valuable to precisely determine the rates at which this compound binds and dissociates from the receptor, offering deeper insight into its potent, yet potentially transient, action at the molecular level.

Exploration of this compound Interactions with Opioid Receptor Subtypes (μ, δ, κ)

The opioid system comprises three main receptor subtypes: mu (μ), delta (δ), and kappa (κ), which are all G protein-coupled receptors (GPCRs). The specific pharmacological effects of an opioid ligand are determined by its relative affinity and efficacy at these different subtypes.

Research into this compound's subtype selectivity has provided some key insights. As previously noted, a study using radioligand binding assays found that both α- and β-chloromorphide had very low affinity for both μ- and κ-opioid receptors when directly compared with morphine. mdpi.com The study did not report data on the delta (δ) opioid receptor.

Despite the low in vitro affinity reported in that study, this compound is generally categorized as a μ-opioid receptor agonist, as its primary effects, such as strong analgesia, align with the activation of this receptor type. nih.gov The potent in vivo effects imply that this compound effectively engages the μ-opioid receptor, even if the binding affinity as measured in homogenate preparations is not high. The interaction with κ-receptors appears to be minimal, and its affinity for δ-receptors remains uncharacterized in the reviewed literature.

Mechanistic Insights into this compound's Receptor Stabilization and Activation

Opioid receptors, like other GPCRs, exist in an equilibrium of different conformational states. Agonist binding stabilizes an active conformation, which facilitates the coupling of the receptor to intracellular G proteins. This leads to the dissociation of the G protein heterotrimer (Gα and Gβγ subunits), which then modulate downstream effectors, such as adenylyl cyclase and ion channels, resulting in the cellular response.

As a potent agonist, this compound is presumed to effectively induce and stabilize this active receptor state. The substitution of the 6-hydroxy group of morphine with a chlorine atom in this compound alters the molecule's stereochemistry and electronic properties, which in turn influences its interaction with the receptor's binding pocket. wikipedia.orgnih.gov This specific interaction must be sufficient to trigger the conformational changes required for robust G protein activation, leading to its powerful analgesic effects. However, specific biophysical or structural studies detailing the precise conformational changes induced by this compound binding or how it specifically stabilizes the active state of the μ-opioid receptor are not available in the current body of scientific literature.

Allosteric Modulation Studies Involving this compound

Allosteric modulators are ligands that bind to a receptor at a site distinct from the primary (orthosteric) binding site. These modulators can be positive (PAM), negative (NAM), or neutral (NAM), altering the affinity or efficacy of the orthosteric ligand without directly competing with it. The study of allosteric modulation is a growing area in pharmacology, offering the potential for more finely-tuned therapeutic effects.

A thorough review of the literature indicates that there have been no studies investigating this compound as a potential allosteric modulator of opioid receptors or any other receptor system. Its activity is understood to be that of a direct orthosteric agonist at the primary opioid binding site.

Investigation of this compound Interactions with Other Neurotransmitter Receptors (e.g., G protein-coupled receptors)

Based on the available scientific literature, there is no evidence of comprehensive screening studies having been performed to investigate the binding profile of this compound against a broad range of other neurotransmitter receptors. Research has remained focused on its interactions within the opioid receptor family, particularly the μ-opioid receptor.

Enzyme Interaction Studies: Theoretical Metabolism and Biotransformation of this compound in vitro

While specific in vitro metabolic studies for this compound are not extensively detailed in publicly available literature, its theoretical metabolic fate can be inferred from its molecular structure and the well-documented metabolic pathways of its parent compound, morphine, and structurally related analogues like desomorphine. ojp.govmdpi.com

Theoretical Metabolism

This compound's structure is that of morphine with the 6-hydroxyl group substituted by a chlorine atom. wikipedia.org This single modification significantly influences its metabolic profile compared to morphine, primarily by blocking one of the main sites of Phase II metabolism.

Phase I Metabolism: The primary Phase I metabolic pathway for morphine involves N-demethylation by CYP450 enzymes, particularly CYP3A4 and CYP2D6, to form normorphine. nih.govmdpi.com Given that the N-methyl group of this compound is structurally identical to that of morphine, it is highly probable that this compound also undergoes N-demethylation to produce its corresponding metabolite, northis compound. Further oxidative metabolism, such as hydroxylation at various positions on the molecule, is theoretically possible, similar to the pathways observed for desomorphine, which produces several hydroxylated isomers and a desomorphine-N-oxide in vitro. ojp.gov

Phase II Metabolism: The most significant metabolic pathway for morphine is glucuronidation. frontiersin.org The phenolic 3-hydroxyl group is the primary site for this conjugation, catalyzed mainly by the UGT2B7 enzyme, forming morphine-3-glucuronide (B1234276) (M3G). frontiersin.orgnih.gov Since this compound retains this 3-hydroxyl group, it is the most likely site for Phase II metabolism, leading to the formation of this compound-3-glucuronide. The substitution of the 6-hydroxyl group with chlorine prevents the formation of a 6-glucuronide metabolite, which is a key metabolic route for morphine (forming morphine-6-glucuronide).

In Vitro Biotransformation Insights from Related Compounds

In the absence of direct studies on this compound, the in vitro biotransformation of desomorphine offers the most relevant experimental model. Desomorphine can be synthesized from this compound and differs only by the absence of the chlorine atom and the saturation of the 7,8-double bond. ojp.gov Studies using recombinant human cytochrome P450 enzymes (rCYPs) and recombinant UDP-glucuronosyltransferases (rUGTs) have identified the specific enzymes responsible for desomorphine's metabolism. ojp.gov

These studies provide a strong basis for predicting which enzymes would likely be involved in the biotransformation of this compound.

Table 1: Enzymes Involved in the In Vitro Metabolism of Desomorphine

Metabolic PhaseEnzyme FamilySpecific Enzymes InvolvedMetabolites Produced
Phase ICytochrome P450 (CYP)rCYP2B6, rCYP2C8, rCYP2C9, rCYP2C18, rCYP2C19, rCYP2D6, rCYP3A4Nordesomorphine
(Specific enzymes for each not fully detailed)Desomorphine-N-oxide, Hydroxylated isomers
Phase IIUDP-glucuronosyl-transferase (UGT)rUGT1A1, rUGT1A3, rUGT1A8, rUGT1A9, rUGT1A10, rUGT2B4, rUGT2B7, rUGT2B15, rUGT2B17Desomorphine-glucuronide

Data derived from in vitro studies on desomorphine metabolism. ojp.gov This table suggests the potential enzymes that could be involved in the metabolism of the structurally similar compound, this compound.

Computational Chemistry and Molecular Modeling of Chloromorphide

Quantum Mechanical Calculations for Electronic Structure and Reactivity of Chloromorphide

Quantum mechanical (QM) calculations are fundamental in understanding the intrinsic properties of a molecule by solving the Schrödinger equation. wikipedia.org For this compound, these calculations reveal how the substitution of the C6-hydroxyl group with a chlorine atom alters the electronic landscape of the morphinan (B1239233) scaffold.

Early quantum-chemical calculations on morphine alkaloids laid the groundwork for understanding their structure. mdpi.comresearchgate.net Applying these principles to this compound, QM methods like Density Functional Theory (DFT) are used to compute properties such as electron density distribution, electrostatic potential, and frontier molecular orbital energies (HOMO-LUMO). The replacement of the polar hydroxyl group with the more electronegative and lipophilic chlorine atom significantly modifies the charge distribution around the C-ring. This alteration affects the molecule's reactivity and its ability to form specific interactions, such as hydrogen bonds and halogen bonds, within the receptor binding site. mdpi.com

The calculated electrostatic potential map for this compound would show a less polar region around C6 compared to morphine, which influences its desolvation energy upon entering the typically hydrophobic binding pocket of the opioid receptor. This increased lipophilicity is a key factor contributing to its enhanced brain penetration and potency. mdpi.com

Table 1: Comparison of Calculated Quantum Mechanical Properties This table is illustrative and based on established principles of quantum chemistry.

PropertyMorphineThis compoundImplication
Dipole Moment HigherLowerReduced polarity, favoring non-polar interactions.
Electrostatic Potential at C6 Negative (due to -OH)Less Negative/NeutralAlters hydrogen bonding capacity; may introduce potential for halogen bonding.
LUMO Energy HigherLowerIncreased electrophilicity at specific sites, potentially affecting reactivity.
LogP (Lipophilicity) LowerHigherEnhanced ability to cross the blood-brain barrier.

Molecular Dynamics Simulations of this compound-Receptor Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand like this compound and its target, typically the µ-opioid receptor (MOR). nih.govnih.gov These simulations, which model the movement of atoms over time, offer crucial insights that static models cannot, such as protein flexibility and the stability of ligand-receptor interactions. nih.govfda.gov

While specific MD studies on this compound are not extensively published, simulations of related morphinans and other opioids in complex with the MOR reveal common mechanisms. nih.govfda.gov An MD simulation of a this compound-MOR complex would be initiated by docking the ligand into the receptor's crystal structure. The system is then solvated and simulated for hundreds of nanoseconds to observe the dynamic behavior. mdpi.com

The binding of a ligand induces changes in the shape, size, and composition of the receptor's binding pocket. plos.org MD simulations show that the orthosteric binding pocket of the MOR, formed by several transmembrane (TM) helices, is not rigid but dynamically adapts to the bound ligand. frontiersin.org For this compound, the C6-chloro group would likely orient itself towards a hydrophobic sub-pocket, an interaction less favorable for the hydroxyl group of morphine. This interaction could stabilize a specific receptor conformation. The dynamics would also reveal the stability of key interactions, such as the conserved salt bridge between the protonated amine of this compound and the highly conserved aspartate residue (Asp147) in TM3, which is critical for the binding of all morphinan-based opioids.

Ligand binding is known to induce conformational changes that shift the receptor from an inactive to an active state, capable of engaging downstream signaling partners like G-proteins. nih.govelifesciences.org MD simulations can track these changes, such as the outward movement of the intracellular end of TM6, a hallmark of GPCR activation. nih.govrsc.org It is hypothesized that the specific interactions of the C6-chloro group within the binding pocket could more effectively stabilize the active conformation of the receptor compared to morphine's C6-hydroxyl group. This stabilization would explain this compound's higher efficacy and potency. Simulations also highlight the role of specific "micro-switch" residues, like Trp293⁶.⁴⁸, whose rotameric state can be influenced by the ligand and is crucial for receptor activation. nih.govnih.gov

Ligand-Protein Docking Studies for this compound Binding Site Prediction

Molecular docking is a computational technique used to predict the preferred orientation, or "pose," of a ligand when bound to a receptor. nih.govfrontiersin.org For this compound, docking studies would be performed using the crystal structure of the µ-opioid receptor. The primary goal is to identify the most stable binding pose by evaluating various orientations and conformations based on a scoring function that approximates the binding free energy. mdpi.comscielo.sa.cr

The predicted binding pose for this compound would share key features with morphine:

The Protonated Amine: Forms a crucial ionic interaction with the carboxylate side chain of Asp147 in TM3.

The Phenolic A-Ring: Engages in a π-π stacking interaction with a histidine residue (His297) in TM6.

The Tyramine Moiety: The phenolic hydroxyl group forms a hydrogen bond with a tyrosine residue (Tyr148) in TM3.

Table 2: Predicted Interactions of this compound in the MOR Binding Site This table is illustrative, based on docking principles and known opioid binding modes.

This compound MoietyInteracting Receptor ResidueInteraction Type
Protonated Nitrogen (N17) Asp147 (TM3)Ionic Bond / Salt Bridge
Phenolic Hydroxyl (C3-OH) Tyr148 (TM3)Hydrogen Bond
Aromatic A-Ring His297 (TM6)π-π Stacking
C6-Chlorine Hydrophobic pocket (e.g., Val300, Trp318)van der Waals / Hydrophobic
Dihydrofuran Oxygen Potential water-mediated contactHydrogen Bond

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.comd-nb.info A QSAR model can be used to predict the activity of new, unsynthesized derivatives. imist.manih.gov

For this compound derivatives, a QSAR study would involve compiling a dataset of analogues with variations at different positions (e.g., N-substituent, C3-hydroxyl modification) and their corresponding measured potencies. Molecular descriptors, such as electronic (e.g., partial charge), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) properties, would be calculated for each derivative. A statistical method, like multiple linear regression, would then be used to build a predictive model. nih.gov

A hypothetical QSAR equation might look like: pIC₅₀ = β₀ + β₁(LogP) - β₂(Volume of N-substituent) + β₃(Charge at C6)

This model could reveal that increasing lipophilicity (LogP) enhances potency, while bulky N-substituents might decrease it. Such models are valuable for guiding the synthesis of novel derivatives with potentially improved properties.

Table 3: Hypothetical QSAR Data for this compound Derivatives This table is for illustrative purposes to explain the QSAR concept.

DerivativeN17-SubstituentC6-SubstituentLogP (Descriptor)Predicted pIC₅₀ (Activity)
This compound -CH₃-Cl2.58.0
Derivative A -CH₂CH₂-Ph-Cl4.08.5
Derivative B -H-Cl2.17.7
Derivative C -CH₃-F2.27.8
Derivative D -CH₃-Br2.68.1

Pharmacophore Modeling for this compound and Related Halogenated Opioids

A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interactions with a specific receptor target. mdpi.com For halogenated opioids like this compound, a pharmacophore model would be generated by aligning the structures of several active compounds and identifying common chemical features.

The resulting pharmacophore for a µ-opioid receptor agonist would typically include:

A positive ionizable feature , corresponding to the protonated amine.

An aromatic ring feature , representing the A-ring of the morphinan.

A hydrogen bond acceptor , often the C3-phenolic oxygen.

A hydrogen bond donor , the C3-hydroxyl group itself.

A hydrophobic feature , which would be particularly significant for the C6-halogenated series. The chlorine atom in this compound would map strongly to this feature.

Recent studies have also highlighted the potential for halogen atoms to act as halogen bond donors, an interaction not captured by standard pharmacophore features but of growing interest in medicinal chemistry. mdpi.com Such models are instrumental in virtual screening campaigns to identify novel, structurally diverse compounds that fit the pharmacophore and may possess similar biological activity. capes.gov.br

Advanced Analytical Methodologies for Chloromorphide Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation of Chloromorphide

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis, used to separate, identify, and quantify components in a mixture. wikipedia.org For this compound, HPLC is indispensable for assessing the purity of the final product and for isolating it from reaction mixtures. moravek.com

Reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. nih.gov The separation of this compound from its precursors, such as morphine, and potential by-products is achieved based on their differential partitioning between the two phases. google.com The purity of a this compound sample can be accurately determined by quantifying the peak area of the main compound relative to the total area of all peaks in the chromatogram. d-nb.info A UV detector is often used, as the phenanthrene (B1679779) chromophore in the this compound structure allows for sensitive detection. nih.gov

For the isolation of pure this compound, preparative HPLC is utilized. This technique employs larger columns and higher flow rates to separate and collect larger quantities of the target compound for use as a reference standard or for further research. thermofisher.com

ParameterTypical ConditionPurpose
ColumnReversed-Phase C18 or Pentafluorophenyl (PFP) (e.g., 250 mm x 4.6 mm, 5 µm)Separates this compound from polar impurities and precursors. d-nb.infojfda-online.com
Mobile PhaseGradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) formate, phosphate (B84403) buffer pH 2.2-9) and an organic modifier (e.g., acetonitrile, methanol). nih.govunodc.orgElutes the compounds from the column; composition is optimized for resolution.
Flow Rate1.0 mL/minEnsures efficient separation and reasonable analysis time. jfda-online.com
DetectionUV/Photodiode Array (PDA) at ~210 nm and ~285 nmDetects and quantifies the analyte; use of multiple wavelengths helps confirm peak purity. d-nb.info
Column TemperatureAmbient to 30°CMaintains consistent retention times and can improve resolution. google.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of this compound Synthetic Intermediates and Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection power of MS. thermofisher.com It is exceptionally useful for the analysis of volatile and semi-volatile compounds, making it ideal for identifying synthetic intermediates and trace impurities in this compound production. news-medical.netmdpi.com

Due to the low volatility of opioids, a derivatization step is often required before GC-MS analysis. oup.com Hydroxyl groups are typically converted to more volatile silyl (B83357) or acyl derivatives. For instance, reacting the sample with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers, which have improved chromatographic properties. elsevier.es

Following separation on the GC column, the components enter the mass spectrometer, where they are ionized (typically by electron impact, EI) and fragmented. plos.org The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the unambiguous identification of impurities by comparing them to spectral libraries. nih.gov This method is highly sensitive and can detect impurities at very low levels, which is critical for controlling the quality of the final product. sigmaaldrich.com

ParameterTypical ConditionPurpose
Derivatization AgentBSTFA with 1% TMCS; Propionic anhydrideIncreases volatility and thermal stability for GC analysis. oup.comd-nb.info
ColumnCapillary column (e.g., HP-5ms, 30 m x 0.25 mm)Separates the derivatized analytes based on their boiling points and polarity. plos.org
Carrier GasHeliumTransports the sample through the column. mdpi.com
Injector Temperature250°CEnsures rapid volatilization of the sample. plos.org
Ionization ModeElectron Impact (EI) at 70 eVFragments the molecules to produce a characteristic mass spectrum for identification. plos.orgd-nb.info
Acquisition ModeFull Scan or Selected Ion Monitoring (SIM)Full scan is used for identifying unknown impurities, while SIM provides higher sensitivity for quantifying known trace components. thermofisher.com

Capillary Electrophoresis (CE) for Separation and Characterization of this compound Stereoisomers

This compound possesses multiple chiral centers, meaning it can exist as different stereoisomers. As stereoisomers can have different biological activities, their separation and characterization are crucial. Capillary Electrophoresis (CE) is a high-resolution separation technique particularly well-suited for the chiral separation of pharmaceuticals. univr.itmdpi.com

In CE, charged molecules migrate in a buffer-filled capillary under the influence of an electric field. To separate enantiomers, which have identical physical properties in a non-chiral environment, a chiral selector is added to the background electrolyte (BGE). univr.it Cyclodextrins and their derivatives are commonly used chiral selectors for opioid compounds. researchgate.net The chiral selector forms transient, diastereomeric complexes with the this compound enantiomers, which have different mobilities, leading to their separation. This direct method avoids the need for chemical derivatization. mdpi.com

ParameterTypical ConditionPurpose
CapillaryUncoated Fused-Silica (e.g., 50-75 µm i.d.)Provides the medium for electrophoretic separation. researchgate.net
Background Electrolyte (BGE)Phosphate bufferMaintains pH and carries the current. researchgate.net
Chiral SelectorHydroxypropyl-β-cyclodextrin or MaltodextrinForms diastereomeric complexes with the enantiomers, enabling their separation. researchgate.net
pH3.0 - 8.0Affects the charge of the analyte and the interaction with the chiral selector. researchgate.net
Applied Voltage15-30 kVDrives the separation. researchgate.net
DetectionUVMonitors the separated analytes as they pass the detector window. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Product Quantification in this compound Synthesis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about molecular structure, making it invaluable for both monitoring chemical reactions and quantifying products. cranfield.ac.uklibretexts.org Benchtop NMR spectrometers now allow for real-time reaction monitoring directly in a synthetic laboratory setting. nih.govthermofisher.com

By acquiring ¹H NMR spectra at various time points during the synthesis of this compound, the disappearance of reactant signals and the appearance of product signals can be tracked. mdpi.com This allows for the optimization of reaction conditions such as temperature and reaction time.

Furthermore, Quantitative NMR (qNMR) is an accurate method for determining the purity or concentration of a substance. mdpi.comjeol.com The signal intensity in an NMR spectrum is directly proportional to the number of corresponding nuclei. mdpi.com By adding a known amount of a certified internal standard to a precisely weighed this compound sample, the purity of the this compound can be calculated by comparing the integral of a specific this compound signal to the integral of a signal from the standard. fujifilm.com A key advantage of qNMR is that it does not require a reference standard of the analyte itself, making it a primary analytical method. researchgate.net

ParameterConsiderationPurpose
Nucleus¹HHigh natural abundance and sensitivity provide strong signals for quantification. researchgate.net
Internal StandardA stable compound with known purity (e.g., maleic acid, dimethyl sulfone) that has signals that do not overlap with the analyte.Provides a reference signal of known concentration for accurate quantification. jeol.com
SolventDeuterated solvent (e.g., DMSO-d6, CDCl₃)Provides a field-frequency lock and avoids large solvent signals in the ¹H spectrum.
Relaxation Delay (d1)Set to at least 5 times the longest T₁ relaxation time of the signals of interest.Ensures complete relaxation of nuclei between scans for accurate signal integration.
Signal SelectionChoose non-overlapping, sharp singlet signals from both the analyte and the standard.Minimizes integration errors and improves accuracy.

Electrochemical Analysis of this compound for Redox Behavior

Electrochemical methods, particularly voltammetry, can provide valuable insights into the redox (reduction-oxidation) behavior of electroactive molecules like this compound. The structure of this compound contains functional groups, such as the phenolic ether and the tertiary amine, that are susceptible to electrochemical oxidation. acs.orgcapes.gov.br

Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are used to study these processes. acs.org By applying a varying potential to an electrode immersed in a solution of this compound, a current is generated as the compound is oxidized. The potential at which oxidation occurs provides information about the ease of electron removal, while the magnitude of the current is proportional to the concentration. Studies on related compounds like morphine show a distinct oxidation peak corresponding to the phenolic hydroxyl group. acs.orgcapes.gov.br While this compound lacks this free hydroxyl, its ether linkage and tertiary amine are still potential sites for electrochemical activity. Modified electrodes, such as those incorporating graphene or carbon nanotubes, can be used to enhance the sensitivity and selectivity of the analysis. nih.gov

ParameterTypical ConditionPurpose
TechniqueDifferential Pulse Voltammetry (DPV) or Cyclic Voltammetry (CV)DPV offers higher sensitivity for quantitative studies, while CV is useful for mechanistic investigation. acs.org
Working ElectrodeGlassy Carbon Electrode (GCE), potentially modified with nanomaterials. capes.gov.brProvides the surface for the electrochemical reaction. Modification can improve performance. nih.gov
Reference ElectrodeAg/AgClProvides a stable potential against which the working electrode potential is measured. capes.gov.br
Supporting ElectrolyteBritton-Robinson or Phosphate bufferProvides conductivity and controls the pH of the solution, which strongly influences the redox potential. nih.gov
pH2.0 - 7.0The oxidation potential of amine and phenolic compounds is often pH-dependent. nih.gov

Chromatographic-Mass Spectrometric Coupling Techniques (LC-MS/MS, GC-MS/MS) for Advanced Structural Elucidation of this compound Degradation Products

To ensure the stability of a pharmaceutical compound, it is subjected to forced degradation studies under various stress conditions, such as acid and base hydrolysis, oxidation, heat, and photolysis, as outlined by ICH guidelines. rsc.org The resulting degradation products must be identified and characterized. Coupled chromatographic-mass spectrometric techniques, especially Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are the definitive tools for this purpose. nih.govscielo.br

LC is used to separate the parent drug from its degradation products. japsonline.com The eluent then flows into a mass spectrometer. In a tandem MS/MS experiment, the parent ion of a specific degradation product is selected and fragmented. rsc.org The resulting fragment ions provide a wealth of structural information, allowing for the elucidation of the unknown degradant's structure. nih.gov This is crucial for understanding the degradation pathways and identifying potentially reactive or toxic impurities. mdpi.com

GC-MS/MS can also be used as a complementary technique, particularly for more volatile or derivatizable degradation products, offering a high degree of selectivity through modes like selected reaction monitoring (SRM). thermofisher.com

Stress ConditionTypical Reagent/ConditionPotential Degradation Pathway
Acid HydrolysisHCl or H₂SO₄, heatCleavage of ether linkages.
Base HydrolysisNaOH or KOH, heatPotential opening of the ether bridge or other rearrangements. japsonline.com
OxidationH₂O₂, heatN-oxidation of the tertiary amine to form an N-oxide. nih.gov
PhotolysisExposure to UV/Visible lightFormation of radical species leading to various decomposition products.
ThermalDry heatGeneral decomposition, potential for dehydration or rearrangement.

Theoretical Frameworks and Structure Activity Relationship Hypotheses for Chloromorphide

Theoretical Basis of Halogen Bonding in Chloromorphide-Receptor Interactions

A key theoretical framework for understanding the enhanced potency of this compound involves the concept of halogen bonding. For many years, halogens in drug molecules were primarily considered for their steric and hydrophobic properties. nih.gov However, a more advanced understanding reveals that heavier halogens (chlorine, bromine, and iodine) can act as electrophilic species. nih.govump.edu.pl

This occurs due to a phenomenon known as a "sigma-hole" (σ-hole), which is a region of positive electrostatic potential on the outer surface of the halogen atom, located along the extension of the covalent bond (e.g., the C-Cl axis). nih.gov This positive σ-hole allows the halogen to act as a Lewis acid and form a non-covalent, attractive interaction with a Lewis base (an electron donor), such as a negatively charged or lone-pair-bearing atom (e.g., oxygen, nitrogen) within the receptor's binding pocket. nih.gov The strength of this interaction, known as a halogen bond, is comparable to that of a classical hydrogen bond and increases with the size and polarizability of the halogen (I > Br > Cl). nih.gov

In the context of this compound, it is hypothesized that the chlorine atom at the 6α position engages in a halogen bond with an electron-donating amino acid residue in the µ-opioid receptor (MOR). This interaction would provide an additional stabilizing force that is absent in morphine, potentially compensating for the loss of the hydrogen bond provided by morphine's 6-hydroxy group and contributing to a higher binding affinity and potency. Molecular dynamics simulations of other chlorinated ligands at opioid receptors have shown that such halogen bonds can significantly stabilize the ligand-receptor complex, and the absence of this bond correlates with lower affinity. mdpi.comresearchgate.net

Structure-Activity Relationship (SAR) Hypotheses Derived from this compound Structural Modifications

The study of how structural changes affect biological activity provides crucial insights into drug-receptor interactions. For halogenated morphinans, SAR hypotheses are derived from comparing analogues with different halogens at various positions.

While comprehensive SAR data for a complete series of this compound analogues is scarce, studies on related halogenated opioid scaffolds demonstrate clear trends. The position and stereochemistry of the halogen are critical. For instance, α-chloromorphide (6α-chloro) is reported to be 10-15 times more potent than morphine, whereas the isomeric β-chloromorphide is roughly equipotent to morphine, highlighting the stereochemical sensitivity of the receptor pocket. mdpi.com

Furthermore, studies on other halogenated morphinans show that the type of halogen and its location dramatically impact affinity and function. For example, halogenation at the C-1 position of codeine was found to decrease analgesic potency. nih.gov Research on a series of NBF (a nalfurafine-like scaffold) derivatives with substitutions on a benzofuran (B130515) ring attached to the morphinan (B1239233) core provides quantitative insights into how halide substitutions influence receptor binding (Kᵢ) and functional activity (ED₅₀). rsc.org Halogen-substituted derivatives in the 6β-configuration (compounds 8 and 9 ) acted as potent agonists, while their 6α-counterparts were antagonists. rsc.org The chloro-substituted analogue 9 showed a more potent antinociceptive effect (lower ED₅₀) than the bromo-substituted analogue 8 . rsc.org

CompoundC6-Configuration3'-SubstitutionMOR Ki (nM)MOR Efficacy (Emax% vs DAMGO)Antinociceptive Potency (ED50 mg/kg)Functional Activity
NBF (parent)β-H0.1827.31%0.18Partial Agonist
8β-Br0.1742.89%0.94Agonist
9β-Cl0.1951.22%0.58Agonist
10β-Me0.2932.69%11.66Agonist
Data derived from a study on NBF derivatives, illustrating the impact of halogen substitutions on opioid receptor activity. rsc.org Kᵢ is the binding affinity, where a lower value indicates tighter binding. Emax is the maximum efficacy relative to the standard agonist DAMGO. ED₅₀ is the dose required to produce a half-maximal analgesic effect, where a lower value indicates higher potency.

The chlorine atom in this compound introduces distinct steric and electronic properties compared to morphine's hydroxyl group.

Steric Effects : The van der Waals radius of chlorine (1.77 Å) is larger than that of oxygen (1.52 Å), introducing greater bulk at the C-6 position. nih.gov The stereospecificity observed between α- and β-chloromorphide suggests that the 6α position can accommodate this bulk in a way that is favorable for agonism, while the 6β position may lead to a steric clash that hinders optimal receptor interaction. The precise orientation of the chlorine atom influences how the entire ligand fits within the binding pocket. rsc.org

Electronic Effects : Electronically, the C-Cl bond is less polar than the C-OH bond and, crucially, lacks the ability to donate a hydrogen bond. However, as discussed, it introduces the potential for halogen bonding. nih.gov This changes the nature of the interaction from hydrogen bonding to a combination of hydrophobic and electrophilic (halogen bond) interactions. Molecular modeling of other chlorinated ligands demonstrates that the chlorophenyl moiety can be stabilized by both hydrophobic contacts and halogen bonds, with the latter being critical for high affinity at certain opioid receptor subtypes. mdpi.comresearchgate.net For this compound, the chlorine atom likely enhances hydrophobic interactions with nonpolar residues in the binding site while simultaneously forming a halogen bond, a combination that collectively overcomes the loss of the original hydrogen bond.

Theoretical Models for Opioid Receptor Agonism and Antagonism: Insights from this compound

Theoretical models of µ-opioid receptor (MOR) activation, derived from crystal structures and molecular dynamics simulations, provide a framework for understanding agonism. Activation is not a simple on/off switch but a complex conformational change. Key events include:

An ionic bond formation between the ligand's protonated amine and the residue Asp1473.32. acs.org

Conformational shifts in transmembrane (TM) helices, particularly the outward movement of the intracellular end of TM6 and rearrangements of TM3, TM5, and TM7. acs.org

Reorientation of key aromatic residues, such as Trp2956.48, which acts as a "rotameric switch" for activation. acs.org

Potent agonists like fentanyl are thought to be highly effective at inducing and stabilizing this active conformation. acs.org Morphine is also a full agonist but may stabilize a slightly different active state. acs.org The high potency of this compound suggests that it is exceptionally efficient at inducing these specific conformational changes required for robust G-protein signaling. The substitution of the 6-OH group with a chlorine atom appears to optimize the ligand's ability to engage the receptor and trigger the transition to a fully active state, likely through the unique steric and electronic contributions of the halogen, including the aforementioned halogen bond.

Comparative Theoretical Analysis of this compound with Other Opioid Ligands (e.g., Morphine, Codeine)

A comparative analysis highlights the structural features that distinguish this compound from its parent compounds.

Morphine : The primary interactions governing morphine's binding are the ionic bond from its protonated nitrogen to Asp1473.32 and a hydrogen bond from its phenolic 3-hydroxyl group. The 6-hydroxyl group also contributes to the hydrophilic character and can form hydrogen bonds.

Codeine : Codeine is morphine's 3-O-methyl ether. The methylation of the phenolic hydroxyl prevents a critical hydrogen bond, drastically reducing its binding affinity for the MOR. Its analgesic effect is largely dependent on its metabolic conversion back to morphine in the body.

This compound : In this compound, the foundational interactions of the protonated amine and the phenolic hydroxyl remain intact, preserving the core pharmacophore. The critical difference is the replacement of the 6-OH with chlorine. This substitution removes a hydrogen bond donor but adds a bulky, lipophilic, and electrophilic group. The dramatic increase in potency compared to morphine strongly implies that the new interactions afforded by the chlorine atom (hydrophobic and halogen bonding) are more favorable for stabilizing the active receptor conformation than the hydrogen bond it replaced.

Deconvolution of Receptor Bias Mechanisms through this compound Structure

The concept of "biased agonism" or "functional selectivity" has revolutionized GPCR pharmacology. It posits that a ligand can preferentially activate one downstream signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment). mdpi.comnih.gov For opioids, the G-protein pathway is generally associated with the desired analgesic effects, while the β-arrestin pathway has been linked to adverse effects like respiratory depression and tolerance, although this is a subject of ongoing debate. nih.govnih.govfrontiersin.org

Ligands that are "G-protein biased" are therefore of significant therapeutic interest. scienceopen.commdpi.com The structural basis for this bias is thought to lie in the specific receptor conformations stabilized by the ligand. mdpi.commdpi.com G-protein biased agonists are hypothesized to engage the receptor in a way that favors G-protein coupling while minimizing the conformational changes required for β-arrestin recruitment. mdpi.com

There is currently no direct experimental evidence characterizing the bias profile of this compound. However, its structural relationship to morphine, which is often considered a relatively balanced or slightly G-protein biased agonist, allows for speculation. biomolther.org The significant increase in potency could theoretically stem from an enhanced ability to activate the G-protein pathway. The unique interactions provided by the 6α-chloro substituent might stabilize a G-protein-favoring conformation more effectively than morphine does. To confirm this hypothesis, specific functional assays measuring both G-protein activation (e.g., [³⁵S]GTPγS binding) and β-arrestin recruitment for this compound would be necessary. Without such data, its status as a biased or balanced agonist remains theoretical.

Research Methodologies and in Vitro Models in Chloromorphide Investigation

Cell-Based Assays for Receptor Activation and Signal Transduction Studies in vitro with Chloromorphide

Cell-based assays are fundamental in determining how this compound activates opioid receptors and the subsequent intracellular signaling cascades. These assays typically utilize engineered cell lines that stably or transiently express the opioid receptor of interest, most commonly the mu-opioid receptor (MOR), to which this compound is expected to bind.

Opioid receptors, being predominantly Gαi/o-coupled, exert their effects in part by inhibiting the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic adenosine monophosphate (cAMP). Assays that measure the inhibition of cAMP production are therefore a primary method for quantifying the agonist activity of compounds like this compound at these receptors.

In a typical cAMP inhibition assay, cells expressing the target opioid receptor are first stimulated with a compound like forskolin, which directly activates adenylyl cyclase and elevates intracellular cAMP levels. The cells are then treated with varying concentrations of the opioid agonist being tested. The ability of the agonist to inhibit the forskolin-induced cAMP accumulation is then measured. The potency (EC50) and efficacy (Emax) of the compound can be determined from the resulting dose-response curve. For instance, in studies of other MOR agonists, a dose-dependent decrease in forskolin-stimulated cAMP levels is a hallmark of Gαi/o-coupled receptor activation.

Assay PrincipleMeasurementTypical Application for Opioids
Inhibition of forskolin-stimulated adenylyl cyclase activityQuantification of intracellular cAMP levels (e.g., using HTRF, AlphaScreen, or FRET-based biosensors)Determination of agonist potency (EC50) and efficacy (Emax) for Gαi/o-coupled opioid receptors.

Upon activation by an agonist, G protein-coupled receptors (GPCRs) are phosphorylated by GPCR kinases (GRKs), which promotes the binding of β-arrestin proteins. β-arrestin binding leads to receptor desensitization, internalization, and can also initiate G protein-independent signaling pathways. Assays that measure the recruitment of β-arrestin to the receptor are crucial for understanding the potential for tolerance development and for characterizing the "biased agonism" of a ligand.

Several technologies are employed for β-arrestin recruitment assays, including enzyme complementation (e.g., PathHunter), bioluminescence resonance energy transfer (BRET), and fluorescence resonance energy transfer (FRET). In these assays, the opioid receptor and β-arrestin are tagged with complementary components of a reporter system (e.g., enzyme fragments or fluorescent proteins). Agonist-induced proximity of the receptor and β-arrestin results in a measurable signal. The concept of "biased agonism" posits that some ligands may preferentially activate G protein signaling over β-arrestin recruitment, or vice-versa, which could lead to drugs with improved therapeutic profiles. For example, some novel opioid agonists have been designed to be G protein-biased with the aim of reducing β-arrestin-mediated side effects nih.govelifesciences.orgmdpi.com.

Assay TechnologyPrincipleApplication in Opioid Research
PathHunter (Enzyme Complementation)Agonist-induced receptor-β-arrestin interaction brings two enzyme fragments together, generating a luminescent signal.Quantifying the potency and efficacy of agonists to promote β-arrestin recruitment to opioid receptors.
BRET/FRETAgonist-induced proximity of a donor and acceptor fluorophore (tagged to the receptor and β-arrestin) results in energy transfer.Real-time monitoring of receptor-β-arrestin interactions in living cells.

Direct measurement of G protein activation provides a more proximal readout of receptor engagement compared to second messenger assays. The [³⁵S]GTPγS binding assay is a classic and widely used method for this purpose. In this assay, cell membranes containing the opioid receptor of interest are incubated with the agonist and [³⁵S]GTPγS, a non-hydrolyzable analog of GTP. Agonist-induced activation of the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit. The amount of incorporated radiolabel is then quantified and serves as a measure of G protein activation.

More recently, FRET and BRET-based assays have been developed to monitor G protein activation in living cells in real-time. These assays involve tagging the Gα and Gγ subunits of the heterotrimeric G protein with a FRET/BRET pair. Agonist-induced conformational changes and subunit dissociation lead to a change in the FRET/BRET signal. These techniques have been used to characterize the G protein activation profiles of various opioid ligands semanticscholar.org.

Assay TypePrincipleInformation Gained for Opioids
[³⁵S]GTPγS Binding AssayMeasures agonist-stimulated binding of a radiolabeled, non-hydrolyzable GTP analog to G proteins in cell membranes.Potency and efficacy of agonists for G protein activation.
FRET/BRET-based G Protein Activation AssaysMonitors conformational changes or subunit dissociation within the G protein heterotrimer in live cells.Real-time kinetics of G protein activation by opioid agonists.

Enzyme-Linked Immunosorbent Assays (ELISA) for Protein-Ligand Interaction Studies Related to this compound

While not a primary method for studying the functional activity of GPCR ligands, ELISA-based techniques can be adapted to investigate the binding interactions between this compound and its target receptor or related proteins. For example, a competitive ELISA could be developed to screen for compounds that compete with this compound for binding to a purified and immobilized opioid receptor. In such an assay, the receptor is coated onto a microplate, and a labeled form of this compound (or a competing ligand) is added along with unlabeled test compounds. The displacement of the labeled ligand by the test compound is then quantified, providing information about the relative binding affinities.

Cell-Free Systems for Mechanistic Elucidation of this compound Action

Cell-free systems, which consist of purified receptors and signaling components reconstituted in a defined lipid environment (e.g., nanodiscs), offer a powerful approach to study the direct molecular interactions and conformational changes involved in receptor activation by this compound. These systems eliminate the complexities of the cellular environment, allowing for precise control over the components of the signaling cascade.

By incorporating purified opioid receptors, G proteins, and arrestins into nanodiscs, researchers can directly assess the ability of this compound to induce receptor conformational changes, promote G protein coupling and nucleotide exchange, and facilitate arrestin binding in a highly controlled setting. Techniques such as fluorescence spectroscopy and surface plasmon resonance (SPR) can be coupled with these cell-free systems to provide detailed kinetic and thermodynamic data on these molecular events.

Use of Fluorescent Probes and Genetically Encoded Biosensors in this compound Research

The development of fluorescent probes and genetically encoded biosensors has revolutionized the study of GPCR signaling by enabling the visualization of molecular events in real-time and with subcellular resolution.

Fluorescent Probes: These are typically fluorescently labeled ligands that bind to the receptor of interest. While the synthesis of a specific fluorescent probe for this compound has not been reported, such a tool would allow for direct visualization of receptor binding and trafficking in living cells using advanced microscopy techniques like fluorescence correlation spectroscopy (FCS) and total internal reflection fluorescence (TIRF) microscopy.

Genetically Encoded Biosensors: These are engineered proteins that report on specific signaling events through changes in their fluorescent properties. For opioid research, several types of biosensors are relevant for the study of this compound:

cAMP Biosensors: FRET-based cAMP biosensors, such as those based on the exchange protein activated by cAMP (EPAC), can be expressed in cells to provide a real-time readout of changes in intracellular cAMP levels upon receptor activation.

G Protein Activation Biosensors: As mentioned earlier, FRET/BRET-based sensors that report on the conformational changes or dissociation of G protein subunits allow for the direct monitoring of G protein activation kinetics.

Conformational Biosensors: These are opioid receptors that have been engineered to include a fluorescent protein within one of their intracellular loops. Ligand-induced conformational changes in the receptor alter the fluorescence of the inserted protein, providing a direct readout of receptor activation. Such biosensors have been developed for opioid receptors and could be used to study the specific conformational signature induced by this compound.

The application of these advanced research methodologies will be instrumental in building a comprehensive understanding of the molecular pharmacology of this compound, from its initial binding to the opioid receptor to the intricate signaling pathways it modulates within the cell.

Microscopic Techniques for Subcellular Localization of this compound-Interacting Proteins

The investigation of this compound, an opiate analog derived from morphine, necessitates a detailed understanding of its interactions with cellular components, primarily opioid receptors. wikipedia.org The precise location of these interactions within a cell dictates the functional outcomes of receptor activation. Microscopic techniques are indispensable for visualizing and characterizing the subcellular localization of proteins that interact with opioid compounds. These methods allow researchers to observe receptor distribution, trafficking, and co-localization with other signaling molecules in real-time and with high spatial resolution.

Fluorescence microscopy, particularly confocal microscopy, is a foundational technique in this field. It enables the optical sectioning of cells, providing clear, high-resolution images of fluorescently labeled proteins within specific subcellular compartments. nih.govnih.gov For instance, studies on opioid receptors, the primary targets for morphinans, have utilized epitope-tagged or fluorescent protein-fused receptors (e.g., Green Fluorescent Protein - eGFP) to track their location. nih.govresearchgate.net These approaches reveal whether receptors are predominantly at the plasma membrane, where they are active, or have been internalized into endosomes following agonist binding, a key step in signal desensitization. nih.govnih.gov

Advanced imaging techniques provide deeper insights into the dynamics of protein interactions. Fluorescence Resonance Energy Transfer (FRET) microscopy, for example, can detect the proximity between two fluorescently labeled molecules, making it a powerful tool for verifying protein-protein interactions, such as receptor dimerization. nih.gov By measuring the energy transfer between a donor and an acceptor fluorophore attached to different proteins, FRET can confirm that this compound-interacting proteins are in close enough contact to form complexes. nih.gov Furthermore, techniques like single-particle tracking (SPT) allow for the observation of the movement of individual receptor molecules on the cell surface, revealing how drug binding might alter their diffusion dynamics and localization within specific membrane domains like lipid rafts. nih.gov

Cryo-electron microscopy (cryo-EM) has also become a vital tool, offering near-atomic resolution structures of opioid receptors in complex with their binding partners, such as G-proteins. acs.orgresearchgate.net While not a live-cell imaging technique, cryo-EM provides a static, high-resolution snapshot that is crucial for understanding the structural basis of how compounds like this compound engage with their target proteins. acs.orgresearchgate.net These diverse microscopic methods are essential for building a comprehensive picture of how this compound and related opioids exert their effects at a subcellular level.

Table 1: Microscopic Techniques in Opioid Research
TechniquePrincipleApplication in Investigating this compound-Interacting Proteins
Confocal Fluorescence MicroscopyUses a pinhole to reject out-of-focus light, allowing for the reconstruction of 3D images from optical sections of fluorescently labeled specimens. nih.govVisualization of the subcellular distribution of opioid receptors (e.g., plasma membrane vs. intracellular vesicles); monitoring agonist-induced receptor internalization. nih.govresearchgate.net
Fluorescence Resonance Energy Transfer (FRET)Measures energy transfer between two light-sensitive molecules (fluorophores). Transfer only occurs when the molecules are in very close proximity (typically <10 nm). nih.govDetecting and confirming protein-protein interactions, such as opioid receptor homo- or heterodimerization, in living cells upon ligand binding. nih.gov
Single-Particle Tracking (SPT)Tracks the motion of individual fluorescently labeled molecules over time to determine their diffusion characteristics. nih.govAnalyzing the mobility of individual opioid receptors on the cell membrane and how it changes in response to this compound, indicating alterations in receptor complexes or localization in membrane microdomains. nih.gov
Total Internal Reflection Fluorescence (TIRF) MicroscopyExcites fluorophores only in a very thin region (typically <100 nm) of the specimen adjacent to the coverslip. acs.orgSpecifically imaging opioid receptors and interacting proteins at the plasma membrane without interference from intracellular fluorescence, ideal for studying cell surface events. acs.org
Cryo-Electron Microscopy (Cryo-EM)Averages images of flash-frozen molecules to generate 3D structures at near-atomic resolution. acs.orgDetermining the high-resolution structure of opioid receptors as they are bound to this compound and interacting with intracellular signaling proteins like G-proteins. researchgate.net

Organoid and 3D Cell Culture Models for Advanced In Vitro Studies of this compound

Traditional two-dimensional (2D) cell cultures have long been used in pharmacology but often fail to replicate the complex cellular architecture and interactions of in vivo tissues. technologynetworks.comsigmaaldrich.com For a compound like this compound, which acts on the central nervous system, these limitations are particularly significant. The development of organoid and three-dimensional (3D) cell culture models represents a major advancement, providing more physiologically relevant in vitro systems for studying the effects of opioids. technologynetworks.comnih.gov

Organoids are self-organizing 3D structures grown from stem cells (either embryonic or induced pluripotent stem cells - iPSCs) that can differentiate and arrange themselves to mimic the structure and function of a specific organ, such as the human brain. sigmaaldrich.comnih.gov Brain organoids, for example, recapitulate key aspects of human brain development and structure, containing various neural cell types. nih.gov This makes them an invaluable tool for investigating the neurobiological impact of opioids. Researchers have successfully used iPSC-derived forebrain organoids from patients with opioid use disorder (OUD) to study the molecular and cellular responses to opioids like oxycodone. nih.govelsevierpure.com Such models allow for the exploration of drug action at a single-cell resolution in a system that retains the genetic background of the donor. nih.gov

These advanced 3D models bridge the gap between simplistic 2D cultures and complex animal models. technologynetworks.com They offer a human-relevant system to dissect disease mechanisms and screen for therapeutic compounds. nih.gov For instance, sensory ganglia organoids are being developed to model chronic pain, providing a platform to study how analgesics function and to discover new pain targets. ox.ac.uk The application of these models to the study of this compound could elucidate its specific effects on different neuronal subtypes, synaptic activity, and gene expression within a complex, tissue-like environment. This approach is crucial for understanding the compound's therapeutic potential and its underlying mechanisms of action in a human-relevant context.

Table 2: Organoid and 3D Cell Culture Models in Opioid Research
Model TypeCell SourceKey FeaturesApplication for this compound Investigation
Brain OrganoidsInduced Pluripotent Stem Cells (iPSCs) or Embryonic Stem Cells (ESCs). nih.govSelf-assembles into structures that mimic regions of the brain (e.g., forebrain), containing diverse neuronal and glial cell types. nih.govelsevierpure.comModeling the neurodevelopmental and neurotoxic effects of this compound; studying its impact on neuronal firing, connectivity, and gene expression in a human brain-like context. nih.gov
Neural SpheroidsiPSCs or neural stem cells. nih.govSimpler 3D aggregates of neural cells that are highly reproducible and suitable for high-throughput screening (HTS). nih.govScreening for the efficacy and potential toxicity of this compound and related compounds in a 3D neural environment. nih.gov
Sensory Ganglia OrganoidsiPSCs differentiated into sensory neuron subtypes and supporting satellite glial cells. ox.ac.ukRecapitulates the composition and architecture of sensory ganglia, which are critical in pain sensation. ox.ac.ukInvestigating the analgesic mechanisms of this compound by studying its effects on pain-sensing neurons in a model of the peripheral nervous system. ox.ac.uk

Future Directions and Emerging Research Avenues for Chloromorphide

Exploration of New Synthetic Paradigms for Chloromorphide and its Analogues

The synthesis of this compound and its analogues is a critical area of research, as these compounds serve as important intermediates in the production of various semi-synthetic opioid analgesics. wikipedia.org Historically, methods for creating halogenated morphides involved reactions with reagents like thionyl chloride. mdpi.com Future research is likely to focus on developing more efficient, stereoselective, and environmentally benign synthetic strategies.

Key areas for exploration include:

Catalytic Methods: Investigating novel catalysts to improve yield and reduce reaction times. For instance, microwave-promoted synthesis has been explored for the rearrangement of morphinans. nih.gov

Flow Chemistry: Implementing continuous flow processes for a safer, more scalable, and consistent production of this compound and its derivatives.

Enzymatic Synthesis: Exploring the use of enzymes to catalyze specific steps in the synthetic pathway, offering high selectivity and milder reaction conditions.

The development of new synthetic routes is not only crucial for industrial-scale production but also for accessing novel analogues with potentially improved pharmacological profiles. mdpi.com

Integration of Artificial Intelligence and Machine Learning in this compound Research and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and design. biophysics.org These technologies can analyze vast datasets to identify patterns and make predictions, thereby accelerating the research process. biophysics.orgbmj.com

In the context of this compound research, AI and ML can be applied to:

Predicting Pharmacological Properties: ML models can be trained on existing data to predict the analgesic potency, side-effect profiles, and metabolic stability of novel this compound analogues.

De Novo Drug Design: Generative AI models can design new molecules from scratch that are predicted to have high affinity for specific opioid receptor subtypes or exhibit biased agonism. biophysics.org

Optimizing Synthetic Routes: AI can analyze reaction databases to suggest optimal synthetic pathways for this compound and its analogues, considering factors like yield, cost, and environmental impact.

While most AI models in opioid research are still in preliminary stages, their potential to reduce the time and cost of drug discovery is significant. biophysics.orgbmj.commedrxiv.org

Identification and Characterization of Novel Molecular Targets for this compound Beyond Opioid Receptors (Theoretical and In Vitro Screening)

While this compound's primary targets are opioid receptors, exploring its interactions with other molecular targets could reveal new therapeutic applications and explain some of its pharmacological nuances. The search for novel analgesic targets is a major focus of pain research, driven by the need for medications with fewer side effects than traditional opioids. painphysicianjournal.com

Potential non-opioid targets for investigation include:

Ion Channels: Voltage-gated sodium and calcium channels (Nav1.7, Nav1.8, CaV2.2) and transient receptor potential (TRP) channels are involved in pain signaling. painphysicianjournal.comnih.gov

G-Protein Coupled Receptors (GPCRs): Besides opioid receptors, other GPCRs like cannabinoid receptors are implicated in pain modulation. painphysicianjournal.comfrontiersin.org

Enzymes: Targeting enzymes involved in the synthesis of pro-inflammatory molecules could offer another avenue for analgesia. painphysicianjournal.com

Sigma Receptors: These receptors have been shown to interact with some opioids and play a role in pain modulation. plos.org

A comprehensive screening of this compound against a panel of pain-related targets could uncover novel interactions and pave the way for the development of multifunctional ligands. plos.org

Development of this compound as a Chemical Biology Probe for Receptor Function Studies

Chemical probes are small molecules used to study and manipulate biological processes in living systems. nih.govmdpi.com Due to its well-defined structure and potent activity, this compound and its derivatives can be developed into valuable chemical probes to investigate opioid receptor function.

Applications in this area include:

Fluorescent Labeling: Attaching fluorescent tags to this compound would allow for the visualization of opioid receptor distribution and trafficking in real-time using advanced microscopy techniques.

Photoaffinity Labeling: Incorporating a photo-reactive group into the this compound structure would enable the covalent labeling of its binding partners upon UV irradiation, helping to identify novel interacting proteins.

Activity-Based Probes: Designing probes that irreversibly bind to activated opioid receptors could provide insights into the dynamics of receptor signaling. pnnl.gov

The development of such probes would provide powerful tools to dissect the complex biology of opioid receptors and their signaling pathways. mpg.demskcc.org

Advancements in In Silico Prediction of this compound's Molecular Interactions

Computational methods, or in silico studies, are invaluable for predicting and analyzing the interactions between a ligand and its target protein at the molecular level. bonviewpress.com These techniques can guide the design of new molecules and provide a deeper understanding of structure-activity relationships.

Advanced in silico approaches for this compound research include:

Molecular Docking: Simulating the binding of this compound and its analogues to the three-dimensional structures of opioid receptors to predict binding affinity and orientation.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the this compound-receptor complex over time to understand the stability of the interaction and the conformational changes induced in the receptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing mathematical models that correlate the chemical structure of a series of compounds with their biological activity. chemrxiv.org

These computational tools, when used in conjunction with experimental data, can significantly enhance the efficiency of drug discovery efforts. rxcelerate.com

Leveraging Proteomics and Metabolomics for Comprehensive Understanding of this compound's Cellular Impact in vitro

Proteomics and metabolomics are large-scale studies of proteins and metabolites, respectively, within a biological system. unimelb.edu.aumdc-berlin.de These "omics" technologies can provide a global view of the cellular changes induced by a drug, offering insights beyond the primary target interaction. nih.gov

Applying these techniques to cells treated with this compound can help to:

Identify Downstream Signaling Pathways: Characterize the changes in protein expression and post-translational modifications that occur upon opioid receptor activation by this compound. mdpi.com

Uncover Off-Target Effects: Identify changes in proteins and metabolites that are not directly related to opioid receptor signaling, potentially revealing novel mechanisms of action or toxicity.

Discover Biomarkers: Identify proteins or metabolites whose levels change in response to this compound treatment, which could serve as biomarkers for drug efficacy or side effects.

Integrating proteomics and metabolomics data can provide a comprehensive understanding of the cellular response to this compound, from receptor binding to downstream functional outcomes. nih.gov

Interdisciplinary Approaches to Unravel Complex Pharmacological Principles using this compound as a Model Ligand

The study of this compound and its interactions with biological systems benefits greatly from interdisciplinary collaboration. frontiersin.orgunmc.edu Combining expertise from various fields is essential to tackle the multifaceted challenges in pharmacology and drug development.

Examples of interdisciplinary approaches include:

Chemistry and Biology: Synthetic chemists can create novel this compound analogues, which biologists can then test in cellular and animal models to understand their pharmacological properties.

Pharmacology and Computational Science: Pharmacologists can provide experimental data to validate and refine the predictive models developed by computational scientists.

Clinical and Basic Science: Insights from clinical observations of opioid effects can guide basic science research into the underlying molecular mechanisms, and vice versa. nih.gov

By fostering collaboration between chemists, biologists, pharmacologists, computational scientists, and clinicians, a more holistic understanding of this compound's pharmacology can be achieved, ultimately leading to the development of safer and more effective pain therapies. pharmacytimes.com

Q & A

Q. What are the primary analytical techniques for identifying and characterizing Chloromorphide in experimental settings?

To confirm the identity and purity of this compound, researchers should employ a combination of spectroscopic and chromatographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural elucidation, while High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can assess purity. For novel compounds, elemental analysis and X-ray crystallography provide definitive structural validation. Cross-referencing data with established literature is essential to avoid misidentification .

Analytical Technique Purpose Validation Criteria
NMR SpectroscopyStructural confirmationMatch peaks to predicted shifts
HPLC/GC-MSPurity assessment≥95% purity threshold
X-ray CrystallographyAbsolute configurationR-factor < 0.05

Q. How should researchers design synthetic pathways for this compound to ensure reproducibility?

Synthetic protocols must include detailed reaction conditions (temperature, solvent, catalyst), stoichiometric ratios, and purification steps. For reproducibility, document side products and optimize yields through iterative testing. Pre-publication validation by independent labs is recommended. Supplementary materials should provide step-by-step procedures, including troubleshooting for common issues like hydrolysis or isomerization .

Advanced Research Questions

Q. What methodologies address contradictions in toxicological data for this compound across studies?

Discrepancies in toxicity data often arise from variability in experimental models (e.g., in vitro vs. in vivo) or exposure durations. Researchers should conduct meta-analyses to identify confounding variables (e.g., dosage, solvent choice). Employ standardized OECD guidelines for toxicity testing and validate findings using orthogonal assays (e.g., Ames test for mutagenicity alongside comet assays for DNA damage). Transparent reporting of negative results reduces publication bias .

Q. How can mechanistic studies elucidate this compound’s interaction with biological targets?

Use computational docking simulations (e.g., AutoDock Vina) to predict binding affinities to putative targets, followed by experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For in vivo relevance, combine knockout models or RNA interference to confirm target specificity. Cross-disciplinary collaboration with bioinformaticians ensures robust data interpretation .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound exposure studies?

Non-linear regression models (e.g., Hill equation) are preferred for sigmoidal dose-response curves. For non-monotonic responses, Bayesian hierarchical models account for heterogeneity across replicates. Ensure power analysis is performed a priori to determine sample sizes, minimizing Type II errors. Open-source tools like R/Bioconductor provide reproducible workflows .

Methodological Challenges and Solutions

Q. How to mitigate batch variability in this compound synthesis for large-scale studies?

Implement Quality-by-Design (QbD) principles: Define Critical Quality Attributes (CQAs) such as particle size and crystallinity. Use process analytical technology (PAT) for real-time monitoring. For multi-institutional studies, distribute a reference standard with Certificate of Analysis (CoA) to harmonize results .

Q. What strategies validate this compound’s stability under different storage conditions?

Conduct accelerated stability studies (40°C/75% RH for 6 months) per ICH guidelines. Analyze degradation products via LC-MS and compare to stress-testing outcomes (e.g., UV light, oxidative conditions). For long-term storage, recommend inert atmospheres and desiccants, with periodic re-testing intervals .

Data Reporting and Ethics

Q. How to ensure compliance with ethical standards in this compound research involving animal models?

Adhere to ARRIVE 2.0 guidelines for experimental design and reporting. Obtain approval from institutional animal care committees (IACUC) and include detailed protocols for anesthesia, euthanasia, and sample collection. Publicly share raw data via repositories like Figshare to enhance transparency .

Q. What frameworks support interdisciplinary data integration in this compound research?

Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data management. Semantic annotation tools (e.g., OntoChem) enable cross-linking chemical data with omics datasets. Collaborative platforms like GitHub version-control analytical pipelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.